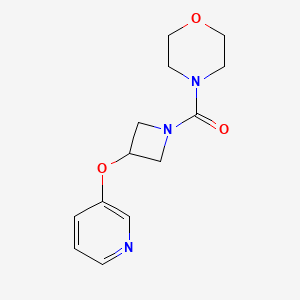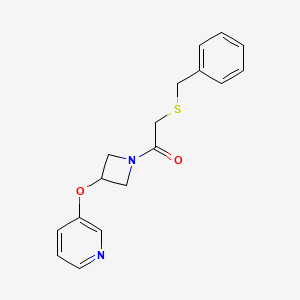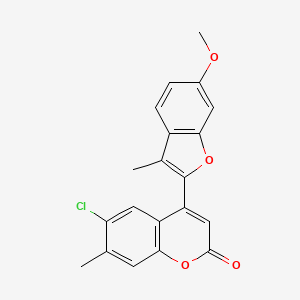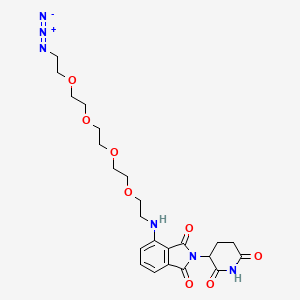
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAM is a small molecule that can bind to specific proteins and alter their function, making it a useful tool for studying various biological processes.
Scientific Research Applications
Alzheimer’s Disease Research
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: has been studied for its potential as a muscarinic receptor 1 agonist in Alzheimer’s dementia models. The compound’s structure allows it to act on the M1 acetylcholine muscarinic receptor, which plays a significant role in cognitive processing and memory. Research indicates that increasing the lipophilic carbon chain on the nitrogen atom of the morpholine ring enhances the affinity for the M1 receptor, suggesting potential therapeutic applications for Alzheimer’s disease .
Diagnostic Applications
The unique properties of Morpholinos, such as backbone charge neutrality, resistance to enzymatic degradation, and a weak impact of ionic strength on their hybridization behavior, make them suitable for diagnostic applications. They can be used in label-free electrochemical detection of nucleic acids, offering a promising approach for rapid and sensitive diagnostic tests .
Peptide Research
Morpholinos are employed in peptide research due to their ability to form stable and selective bonds with amino acids and dipeptides. This property is particularly useful in the synthesis of novel compounds with potential therapeutic applications, including the treatment of neurodegenerative diseases .
Neuropharmacology
In neuropharmacology, Morpholinos can be used to modulate neurotransmitter systems, such as the cholinergic system, which is implicated in conditions like Alzheimer’s disease. By acting as muscarinic receptor agonists, they can influence learning, memory, and protect neurons from oxidative stress and apoptosis .
properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13(15-4-6-18-7-5-15)16-9-12(10-16)19-11-2-1-3-14-8-11/h1-3,8,12H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDODSCIFTURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)


![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
